Carbocloral
Overview
Description
Carbocloral, also known as ethyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, is a carbamate ester derivative. It is primarily used as a sedative and hypnotic drug. This compound is effective in producing sedation, hypnosis, and general anesthesia, and it is more effective in inducing relaxation of skeletal muscles compared to chloral hydrate .
Preparation Methods
Carbocloral can be synthesized through the reaction of chloral hydrate with ethyl carbamate. The reaction typically involves the use of an acid catalyst to facilitate the formation of the carbamate ester. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Carbocloral undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced carbamate derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Carbocloral has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its effects on biological systems, particularly its sedative and muscle relaxant properties.
Medicine: Investigated for its potential use as a sedative and hypnotic drug, as well as its anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Carbocloral exerts its effects by interacting with the central nervous system. It acts as a central nervous system depressant, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This leads to sedation, hypnosis, and muscle relaxation. The molecular targets of this compound include GABA receptors and other neurotransmitter systems involved in the regulation of neuronal excitability .
Comparison with Similar Compounds
Carbocloral is similar to other carbamate derivatives, such as chloral hydrate and ethyl carbamate. it is unique in its ability to produce more effective muscle relaxation and anticonvulsant effects compared to chloral hydrate. Similar compounds include:
Chloral hydrate: Used as a sedative and hypnotic drug.
Ethyl carbamate: Used in organic synthesis and as a reagent in chemical reactions
This compound’s unique properties make it a valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMSAWKLJVGBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046233 | |
Record name | Carbocloral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-79-7 | |
Record name | Ethyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbocloral [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocloral | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbocloral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOCLORAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0KA807799 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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